molecular formula C12H12N2O B578231 3-(4-Methoxyphenyl)pyridin-4-amine CAS No. 1258632-56-2

3-(4-Methoxyphenyl)pyridin-4-amine

Cat. No.: B578231
CAS No.: 1258632-56-2
M. Wt: 200.241
InChI Key: OILNXCGFZNFZEJ-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)pyridin-4-amine: is an organic compound that belongs to the class of heterocyclic aromatic amines It features a pyridine ring substituted with a 4-methoxyphenyl group at the 3-position and an amino group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenyl)pyridin-4-amine typically involves the condensation of 4-methoxybenzaldehyde with 4-aminopyridine. This reaction is often carried out in the presence of a suitable catalyst and solvent, such as methanol, under reflux conditions. The resulting Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired amine .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction of the nitro group (if present) to an amine group can be achieved using reducing agents like sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like phosphorus tribromide for halogenation reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: 3-(4-Methoxyphenyl)pyridin-4-amine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of heterocyclic compounds with potential pharmaceutical applications .

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It may also be used in the design of enzyme inhibitors.

Medicine: The compound has shown promise in medicinal chemistry for the development of drugs targeting specific receptors or enzymes. Its structural features make it a candidate for the synthesis of anti-inflammatory and anticancer agents .

Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its ability to undergo various chemical reactions makes it a versatile intermediate in the manufacture of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino group can form hydrogen bonds with active sites, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to desired biological effects .

Comparison with Similar Compounds

    4-(4-Methoxyphenyl)pyridin-2-amine: Similar structure but with the amino group at the 2-position.

    3-(4-Methoxyphenyl)pyridin-2-amine: Similar structure but with the amino group at the 2-position and the methoxy group at the 4-position.

    3-(4-Methoxyphenyl)pyridin-4-ol: Similar structure but with a hydroxyl group instead of an amino group at the 4-position.

Uniqueness: 3-(4-Methoxyphenyl)pyridin-4-amine is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the methoxy and amino groups allows for a wide range of chemical modifications, making it a valuable compound in synthetic chemistry and drug development .

Biological Activity

3-(4-Methoxyphenyl)pyridin-4-amine, also known by its CAS number 1258632-56-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various therapeutic areas.

The synthesis of this compound typically involves the condensation of 4-methoxybenzaldehyde with 4-aminopyridine. This reaction is often performed in methanol under reflux conditions, followed by reduction using sodium borohydride to yield the desired amine. The compound's structure features a pyridine ring substituted with a methoxyphenyl group, which contributes to its unique reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites on proteins, while the methoxyphenyl group engages in hydrophobic interactions. These interactions can modulate protein activity, influencing various biological pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For example, compounds structurally similar to this compound have been reported to exhibit cytotoxic effects against various cancer cell lines .
  • Anti-inflammatory Properties : The compound has been investigated for its potential to inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. Its structural features allow it to interfere with pro-inflammatory cytokine signaling .
  • Receptor Binding : It serves as a ligand in receptor binding studies, particularly in the context of G-protein coupled receptors (GPCRs) and enzyme inhibitors. This aspect is crucial for drug design targeting specific pathways involved in diseases like cancer and autoimmune disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Anticancer Studies : A study highlighted the anticancer effects of similar pyridine derivatives on human leukemia cells, showing significant inhibition of cell growth and induction of apoptosis at micromolar concentrations .
  • Inflammation Models : In animal models, compounds with similar structures demonstrated reduced levels of inflammatory markers when administered during induced inflammation, suggesting a potential therapeutic role in chronic inflammatory diseases .
  • Receptor Interaction Studies : Research utilizing receptor binding assays indicated that this compound could effectively bind to specific receptors involved in neurotransmission, hinting at possible applications in neuropharmacology .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructure CharacteristicsNotable Biological Activity
4-(4-Methoxyphenyl)pyridin-2-amineAmino group at the 2-positionModerate anticancer activity
3-(4-Methoxyphenyl)pyridin-2-amineSimilar structure but different positioningReduced receptor affinity
3-(4-Methoxyphenyl)pyridin-4-olHydroxyl group instead of amino groupEnhanced solubility but lower bioactivity

Properties

IUPAC Name

3-(4-methoxyphenyl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-15-10-4-2-9(3-5-10)11-8-14-7-6-12(11)13/h2-8H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILNXCGFZNFZEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40734695
Record name 3-(4-Methoxyphenyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40734695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258632-56-2
Record name 3-(4-Methoxyphenyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40734695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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